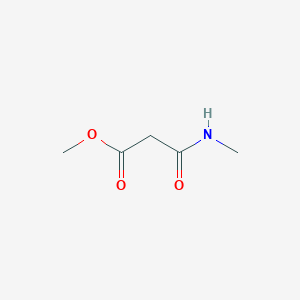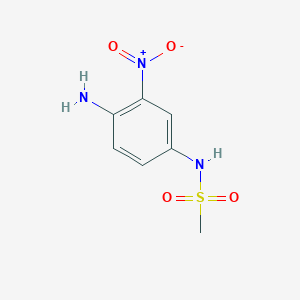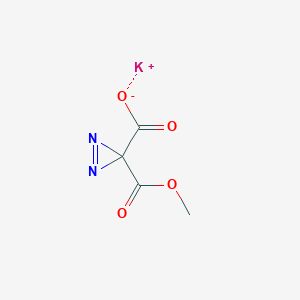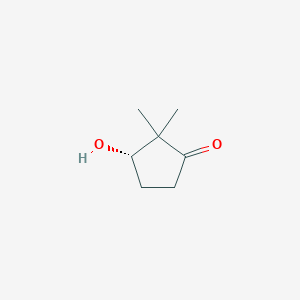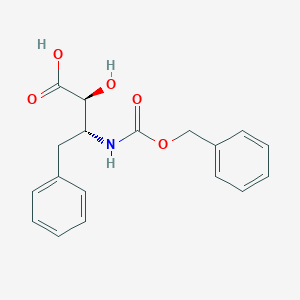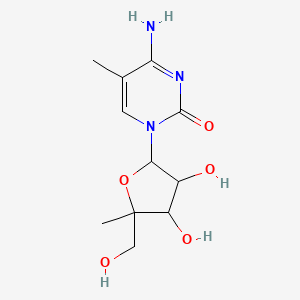
4'-C-Methyl-5-methylcytidine
Overview
Description
4’-C-Methyl-5-methylcytidine is a cytidine nucleoside analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases . They have potential anti-metabolic and anti-tumor activities .
Synthesis Analysis
The synthesis of 4’-C-Methyl-5-methylcytidine involves the addition of an active methyl-group from the donor, usually S-adenosyl-methionine (SAM), to the carbon-5 position of the cytosine base in RNA .
Molecular Structure Analysis
The molecular weight of 4’-C-Methyl-5-methylcytidine is 271.27 . Its molecular formula is C11H17N3O5 . The structure includes a cytidine nucleoside analog .
Chemical Reactions Analysis
4’-C-Methyl-5-methylcytidine, as a cytidine analog, has a mechanism of inhibiting DNA methyltransferases . This inhibition can have potential anti-metabolic and anti-tumor activities .
Physical And Chemical Properties Analysis
The molecular weight of 4’-C-Methyl-5-methylcytidine is 271.27 . Its molecular formula is C11H17N3O5 . The structure includes a cytidine nucleoside analog .
Mechanism of Action
4’-C-Methyl-5-methylcytidine acts by inhibiting DNA methyltransferases . This inhibition can lead to potential anti-metabolic and anti-tumor activities . It’s also found that cytidine analogs can affect the fate of the modified RNA molecules and play important roles in various biological processes including RNA stability control, protein synthesis, and transcriptional regulation .
Safety and Hazards
Future Directions
The field of epigenetics, including DNA and RNA modifications, is a hotspot in life sciences . Since the first mapping of N6-methyladenosine (m6A) and the discovery of its widespread presence in mRNA, at least 160-170 RNA modifications have been discovered . These modifications occur in different RNA types, and their distribution is species-specific . 5-methylcytosine (m5C) has been found in mRNA, rRNA, and tRNA of representative organisms from all kinds of species . As reversible epigenetic modifications, m5C modifications of RNA affect the fate of the modified RNA molecules and play important roles in various biological processes including RNA stability control, protein synthesis, and transcriptional regulation . Furthermore, accumulative evidence also implicates the role of RNA m5C in tumorigenesis . Future research will likely continue to explore these areas and the potential therapeutic implications of these discoveries .
properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(10(18)13-8(5)12)9-6(16)7(17)11(2,4-15)19-9/h3,6-7,9,15-17H,4H2,1-2H3,(H2,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNHDFVLQCOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)(C)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)


